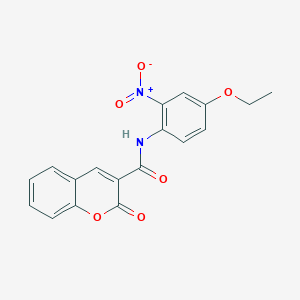![molecular formula C18H24FN3O2 B5091394 1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5091394.png)
1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone, commonly known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPOP is a small molecule that belongs to the class of ketone compounds and has a molecular weight of 357.4 g/mol.
科学研究应用
FPOP has been extensively studied for its potential applications in various fields, including biochemistry, biophysics, and drug discovery. FPOP is primarily used as a labeling reagent for studying protein structure and function. FPOP labeling involves the covalent modification of proteins with FPOP, which allows for the identification of protein-protein interactions, protein-ligand interactions, and protein conformational changes. FPOP has also been used in drug discovery to identify potential drug targets and to screen for potential drug candidates.
作用机制
FPOP functions as a labeling reagent by reacting with amino acid residues in proteins, primarily tyrosine and tryptophan, to form covalent adducts. The reaction occurs through the formation of a radical intermediate, which reacts with the amino acid residue to form a covalent bond. FPOP labeling has been shown to be highly specific and selective, with minimal interference from other molecules in the system.
Biochemical and Physiological Effects
FPOP labeling has been shown to have minimal effects on protein function and stability, making it an ideal tool for studying protein structure and function. However, FPOP labeling can cause some changes in protein conformation and dynamics, which can affect protein-ligand interactions and protein-protein interactions. These effects are generally minimal and can be controlled through careful experimental design and data analysis.
实验室实验的优点和局限性
FPOP labeling has several advantages over other labeling techniques, including high specificity, selectivity, and minimal effects on protein function and stability. FPOP labeling is also relatively easy to perform and can be used with a wide range of proteins. However, FPOP labeling does have some limitations, including the need for specialized equipment and expertise, the potential for interference from other molecules in the system, and the limited availability of FPOP.
未来方向
There are several potential future directions for FPOP research, including the development of new labeling reagents with improved specificity and selectivity, the application of FPOP labeling to large protein complexes and membrane proteins, and the use of FPOP labeling in drug discovery and development. Additionally, FPOP labeling could be combined with other techniques such as mass spectrometry and NMR spectroscopy to provide a more comprehensive understanding of protein structure and function. Overall, FPOP has significant potential as a tool for studying protein structure and function and has many potential applications in various fields.
合成方法
FPOP can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and biosynthesis. The most common method of synthesizing FPOP is through chemical synthesis, which involves the reaction of 4-fluoroaniline, piperidine, and pyrrolidin-2-one in the presence of a catalyst. The reaction mixture is then purified using various techniques such as chromatography, recrystallization, and distillation to obtain pure FPOP.
属性
IUPAC Name |
1-[3-[3-(4-fluoroanilino)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c19-14-5-7-15(8-6-14)20-16-3-1-11-22(13-16)18(24)9-12-21-10-2-4-17(21)23/h5-8,16,20H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUODDUZZEIBDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2CCCC2=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[3-(4-Fluoroanilino)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-ethyl-3-(4-fluorophenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091322.png)

![5-[({3-[(1-ethylpentyl)oxy]propyl}amino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5091327.png)

![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5091340.png)
![4-(2-furylmethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5091352.png)
![butyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5091359.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-thiopyran-4-yl)piperidine](/img/structure/B5091368.png)
![2-chloro-5-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5091376.png)
![5-(4-fluorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5091395.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyloxy)propyl]benzamide](/img/structure/B5091403.png)
![2-[(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5091408.png)